molecular formula C9H18ClNO B3002551 2-chloro-N,N-bis(propan-2-yl)propanamide CAS No. 90477-06-8

2-chloro-N,N-bis(propan-2-yl)propanamide

Cat. No.: B3002551
CAS No.: 90477-06-8
M. Wt: 191.7
InChI Key: VMGBVCZLORGNTJ-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(propan-2-yl)propanamide is an organic compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is characterized by the presence of a chloro group attached to the amide nitrogen, along with two isopropyl groups. It is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(propan-2-yl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with diisopropylamine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield of the product. The purification of the compound is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(propan-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N,N-bis(propan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(propan-2-yl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The isopropyl groups provide steric hindrance, affecting the reactivity and stability of the compound. The pathways involved include nucleophilic attack, reduction, and oxidation processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylpropanamide
  • 2-chloro-N,N-diethylpropanamide
  • 2-chloro-N,N-dipropylpropanamide

Uniqueness

2-chloro-N,N-bis(propan-2-yl)propanamide is unique due to the presence of two isopropyl groups, which provide steric hindrance and influence its reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the amide nitrogen.

Properties

IUPAC Name

2-chloro-N,N-di(propan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18ClNO/c1-6(2)11(7(3)4)9(12)8(5)10/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGBVCZLORGNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90477-06-8
Record name 2-chloro-N,N-bis(propan-2-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Reaction of 2-chloropropionylchloride with diisopropylamine under the experimental conditions of Example 16, gives the product; b.p. 87°-88° (0.1 mm); Rf=0.67 (methanol); IR (neat) νmax: 2960, 2920, 1650, 1475, 1450, 1370, 1340, 1210, 1040, 620 cm-1 ; Cl (Schoeninger) calculated %: 18.49--Found %: 18.43.
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